![molecular formula C20H20N2O B14302694 N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine CAS No. 116387-68-9](/img/no-structure.png)
N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine is a chemical compound belonging to the phenoxazine family. This compound is known for its vibrant color and has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine typically involves the reaction of 5H-benzo[a]phenoxazin-9-amine with diethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine has been extensively studied for its applications in:
Chemistry: Used as a dye and a reagent in various chemical reactions.
Biology: Studied for its potential as a fluorescent probe and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antiprotozoal and antifungal activities.
Industry: Used in the production of dyes and pigments for various industrial applications
Wirkmechanismus
The mechanism of action of N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine involves its interaction with specific molecular targets and pathways. For example, its antiprotozoal activity is attributed to its ability to interfere with the metabolic processes of protozoa, leading to their inhibition or death. Similarly, its antifungal activity is linked to its ability to disrupt the cell membrane integrity of fungi .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine
- N,N-Diethyl-5-(4-methoxyphenyl)imino-5H-benzo[a]phenoxazin-9-amine
- N,N-Diethyl-5-(4-pyridinylimino)-5H-benzo[a]phenoxazin-9-amine
Uniqueness
N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine stands out due to its unique structural features and the specific functional groups that contribute to its distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a compound of significant interest .
Eigenschaften
116387-68-9 | |
Molekularformel |
C20H20N2O |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
N,N-diethyl-5H-benzo[a]phenoxazin-9-amine |
InChI |
InChI=1S/C20H20N2O/c1-3-22(4-2)15-10-11-17-19(13-15)23-18-12-9-14-7-5-6-8-16(14)20(18)21-17/h5-8,10-13H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
LQHNQNWFFPXPAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C(=CCC4=CC=CC=C43)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.